Indeloxazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cognitive Enhancement:

Treatment for Age-Related Cognitive Decline:

Research has explored Indeloxazine hydrochloride as a potential treatment for age-related cognitive decline and dementia. Some studies suggest it may improve cognitive function in patients with Alzheimer's disease []. However, more research is needed to determine its efficacy and safety for this purpose.

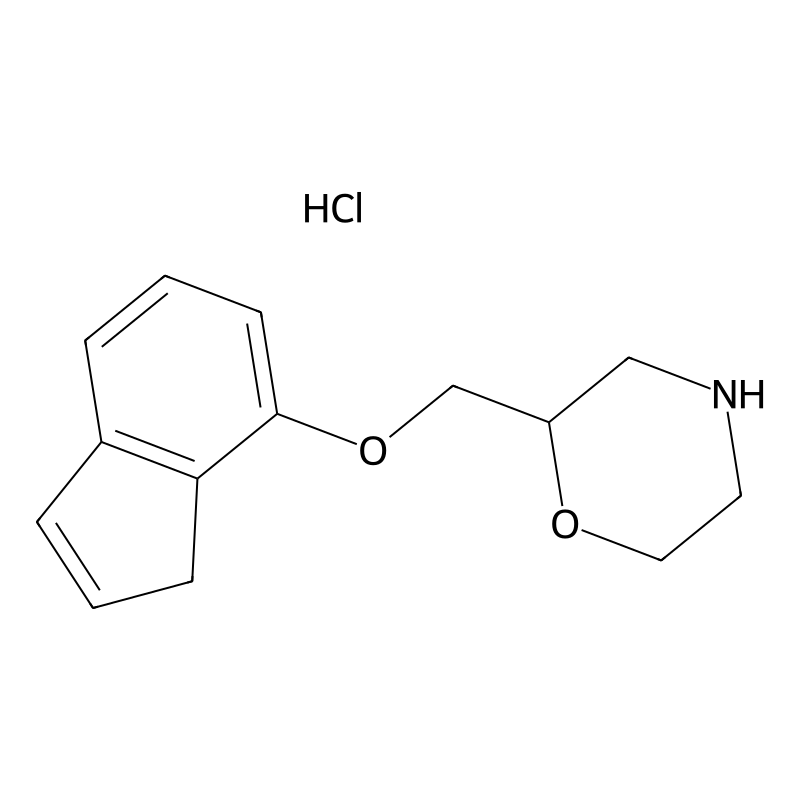

Indeloxazine hydrochloride, chemically known as (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, is an antidepressant and cerebral activator that was primarily marketed in Japan and South Korea from 1988 until its withdrawal in 1998 due to reported lack of effectiveness. The compound is characterized by its ability to act as a serotonin releasing agent, a norepinephrine reuptake inhibitor, and an N-methyl-D-aspartate receptor antagonist. Its molecular formula is C₁₄H₁₈ClNO₂, with a molar mass of approximately 267.75 g/mol .

Indeloxazine hydrochloride has a multifaceted mechanism of action. Research suggests it acts as:

- A serotonin releasing agent [].

- A norepinephrine reuptake inhibitor [, ].

- An NMDA receptor antagonist [].

- An acetylcholine releaser through activation of the 5-HT4 receptor.

These mechanisms may have contributed to its intended effects on mood and cognitive function [].

- Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

- Reduction: Reduction reactions can convert indeloxazine into its reduced forms.

- Substitution: Functional groups in indeloxazine can be replaced by other groups through substitution reactions, utilizing various reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Indeloxazine hydrochloride exhibits significant biological activity, particularly in the central nervous system. It enhances the release of serotonin and norepinephrine, contributing to its nootropic and neuroprotective effects. In animal models, it has demonstrated:

- Antidepressant-like effects: Indeloxazine has been shown to ameliorate depressive symptoms and enhance learning behavior.

- Neuroprotective properties: The compound protects against cerebral ischemia-induced disturbances in learning .

- Anticonvulsant effects: It has been observed to have anticonvulsant properties in certain experimental settings .

The synthesis of indeloxazine hydrochloride involves several steps:

- Formation of Indenyl Ether Linkage: The initial step includes the reaction of 2-(3H-inden-4-yloxymethyl)morpholine with hydrochloric acid.

- Morpholine Ring Closure: This step completes the synthesis by closing the morpholine ring, resulting in the final product .

Indeloxazine hydrochloride was primarily developed for the treatment of psychiatric symptoms associated with cerebrovascular diseases, including:

- Depression resulting from stroke

- Emotional disturbances

- Avolition (lack of motivation)

Despite its initial therapeutic applications, it was removed from the market due to questions regarding its efficacy .

Research has indicated that indeloxazine interacts with various neurotransmitter systems in the brain. It primarily targets:

- Serotonin Transporter (SERT): Enhancing serotonin levels.

- Norepinephrine Transporter (NET): Increasing norepinephrine availability.

- NMDA Receptors: Modulating glutamatergic neurotransmission.

These interactions suggest that indeloxazine may influence mood regulation and cognitive functions by affecting monoaminergic pathways .

Indeloxazine hydrochloride shares similarities with several other compounds, particularly those targeting monoamine neurotransmission. Here are some comparable compounds:

Indeloxazine's unique combination of serotonin release enhancement and norepinephrine reuptake inhibition distinguishes it from these similar compounds, particularly in its potential applications in treating mood disorders associated with cerebrovascular conditions .

Indeloxazine hydrochloride exists as a crystalline solid under standard conditions [1] . The compound typically appears as white to light yellow crystalline material [3] [4], with specific appearance characteristics dependent on the crystallization solvent employed. When crystallized from methanol, the compound forms pale yellow needles [4], while crystallization from acetone yields colorless, acicular (needle-like) crystals [3] [4]. This variation in crystal habit demonstrates the compound's sensitivity to crystallization conditions and its polymorphic nature.

The physical appearance of indeloxazine hydrochloride serves as an important quality control parameter, as changes in color or crystal morphology may indicate degradation, polymorphic transformation, or the presence of impurities [1] [4].

Polymorphic Characteristics

Indeloxazine hydrochloride exhibits significant polymorphic behavior, with the ability to crystallize in multiple distinct forms depending on crystallization conditions [3] [4] [5]. The compound demonstrates solvent-dependent polymorphism, where different organic solvents produce crystals with varying melting points and morphological characteristics.

| Crystallization Solvent | Crystal Appearance | Melting Point (°C) |

|---|---|---|

| Methanol | Light yellow needles | 169-170 |

| Acetone | Colorless needle crystals | 155-156 |

| Ethanol ((+)-form) | Crystals | 112-113 |

| Isopropanol ((-)-form) | Crystals | 142-142.5 |

The existence of multiple polymorphic forms has important implications for pharmaceutical development, as different polymorphs may exhibit varying dissolution rates, bioavailability, and stability profiles [6] [4] [5]. The 15-degree difference in melting points between the methanol and acetone polymorphs indicates substantial structural differences in the crystal lattice arrangements [3] [4].

Solubility Profile in Various Solvents

Indeloxazine hydrochloride demonstrates favorable solubility characteristics across multiple solvent systems, which is advantageous for pharmaceutical formulation development [7]. The compound exhibits good aqueous solubility, being described as "soluble in water" , which facilitates oral bioavailability and formulation flexibility.

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Soluble | |

| Ethanol | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble | [7] |

| Acetone | Freely soluble | [4] |

| Organic solvents (general) | Miscible |

The compound's solubility in both polar and moderately polar solvents indicates a balanced hydrophilic-lipophilic character, with a calculated LogP value of 2.75390 [8], suggesting favorable membrane permeability while maintaining adequate aqueous solubility for pharmaceutical applications.

Melting Point Analysis of Different Polymorphs

The melting point analysis of indeloxazine hydrochloride reveals significant variations between different polymorphic forms and enantiomers, providing crucial information for polymorph identification and quality control [3] [1] [4].

Racemic Forms:

Enantiomeric Forms:

- (+)-Form: 112-113°C (crystallized from ethanol) [4]

- (-)-Form: 142-142.5°C (crystallized from isopropanol) [4]

The substantial 57-58°C difference between the highest melting racemic form and the (+)-enantiomer indicates significant conformational and packing differences between these forms [4]. This thermal behavior data is essential for process development, as it defines the temperature limits for handling and processing operations.

Crystalline Structure Characterization

While detailed single-crystal X-ray diffraction studies of indeloxazine hydrochloride are limited in the literature, the compound's crystalline nature is well-established through multiple analytical techniques [9] [10] [11]. The molecular formula C₁₄H₁₈ClNO₂ with a molecular weight of 267.75 g/mol [9] [10] [12] indicates the presence of one hydrochloride moiety per indeloxazine molecule.

Structural Features:

- Space group: Not definitively reported in available literature

- Unit cell parameters: Require further crystallographic investigation

- Molecular conformation: Contains morpholine ring and indene moiety connected via an ether linkage [9] [13]

- Hydrogen bonding: Expected between morpholine nitrogen and chloride ion [11] [14]

The compound exhibits one defined stereocenter [15] [16], leading to the existence of (R)- and (S)-enantiomers with distinct physical properties. Advanced characterization techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are typically employed for polymorphic form identification [11] [17].

Partition Coefficient and Hydrogen Bonding Capacity

Indeloxazine hydrochloride demonstrates favorable physicochemical properties for pharmaceutical applications, with a calculated LogP value of 2.75390 [8], indicating optimal lipophilicity for oral drug delivery. This value suggests good membrane permeability while maintaining adequate aqueous solubility.

Hydrogen Bonding Parameters:

- Hydrogen bond donors: 2 [10]

- Hydrogen bond acceptors: 3 [10]

- Rotatable bonds: 3 [10]

- Topological polar surface area: 30.49 Ų [8]

The compound's hydrogen bonding capacity is primarily determined by the morpholine nitrogen atom and the ether oxygen, which can act as hydrogen bond acceptors, while the protonated morpholine nitrogen in the hydrochloride salt serves as a hydrogen bond donor [18] [19]. The predicted pKa of 8.46±0.40 [20] indicates that the compound will be predominantly protonated at physiological pH, enhancing its water solubility and potentially affecting its tissue distribution.

The partition coefficient characteristics suggest that indeloxazine hydrochloride should demonstrate good absorption across biological membranes while avoiding excessive lipophilicity that could lead to prolonged tissue retention [18] [19] [21].

Stability Under Various Environmental Conditions

The stability of indeloxazine hydrochloride under different environmental conditions is crucial for pharmaceutical development and storage protocols. Based on general pharmaceutical stability principles and available data, several key stability considerations have been identified [22] [23] [24].

Temperature Stability:

Storage recommendations indicate that indeloxazine hydrochloride should be maintained at controlled room temperature in sealed, dry conditions [1] [7] [25]. The compound demonstrates thermal stability up to its melting point ranges (155-170°C for different polymorphs) [3] [1] [4], but prolonged exposure to elevated temperatures may promote polymorphic transformations or degradation.

Moisture Sensitivity:

The compound should be stored in dry conditions to prevent hydrolysis or polymorphic changes [1] [26] [25]. Pharmaceutical salts like hydrochlorides are generally susceptible to moisture-induced degradation, particularly under high humidity conditions [22] [23].

Light Sensitivity:

While specific photostability data for indeloxazine hydrochloride is limited, the compound should be protected from light during storage, as many pharmaceutical compounds containing aromatic systems can undergo photodegradation [22] [24].

Chemical Stability:

The morpholine ring and ether linkage in indeloxazine hydrochloride are generally chemically stable under normal storage conditions. However, extreme pH conditions or the presence of strong oxidizing agents should be avoided [22] [26].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Wikipedia

Dates

2: Murai N, Takeshita N, Nishigaki F, Irie M, Tamura S, Aoki T, Matsuoka N. AS1069562, the (+)-isomer of indeloxazine, exerts analgesic effects in rat models of nociceptive pain. Neurol Res. 2015 Jun;37(6):525-30. doi: 10.1179/1743132815Y.0000000007. Epub 2015 Jan 16. PubMed PMID: 25591424.

3: Murai N, Tsukamoto M, Tamura S, Aoki T, Matsuoka N. Antinociceptive effects of AS1069562, the (+)-isomer of indeloxazine, on spinal hypersensitivity induced by intrathecal injection of prostaglandin in mice: comparison with duloxetine and amitriptyline. Eur J Pharmacol. 2014 Jun 15;733:54-61. doi: 10.1016/j.ejphar.2014.03.038. Epub 2014 Apr 1. PubMed PMID: 24704374.

4: Murai N, Aoki T, Tamura S, Sekizawa T, Kakimoto S, Tsukamoto M, Oe T, Enomoto R, Hamakawa N, Matsuoka N. AS1069562, the (+)-isomer of indeloxazine, exerts analgesic effects in a rat model of neuropathic pain with unique characteristics in spinal monoamine turnover. J Pharmacol Exp Ther. 2014 Mar;348(3):372-82. doi: 10.1124/jpet.113.208686. Epub 2013 Dec 12. PubMed PMID: 24338505.

5: Murai N, Aoki T, Tamura S, Yamamoto H, Hamakawa N, Matsuoka N. AS1069562, the (+)-isomer of indeloxazine, but not duloxetine has a curative-like analgesic effect in a rat model of streptozotocin-induced diabetic neuropathy. Neuropharmacology. 2014 Apr;79:10-6. doi: 10.1016/j.neuropharm.2013.10.030. Epub 2013 Nov 6. PubMed PMID: 24211301.

6: Yamaguchi T, Ohyama M, Suzuki M, Ozawa Y, Hatanaka K, Hidaka K, Yamamoto M. Neurochemical and behavioral characterization of potential antidepressant properties of indeloxazine hydrochloride. Neuropharmacology. 1998 Sep;37(9):1169-76. PubMed PMID: 9833647.

7: Yamaguchi T, Suzuki M, Yamamoto M. Facilitation of acetylcholine release in rat frontal cortex by indeloxazine hydrochloride: involvement of endogenous serotonin and 5-HT4 receptors. Naunyn Schmiedebergs Arch Pharmacol. 1997 Dec;356(6):712-20. PubMed PMID: 9453456.

8: Kimura K, Ezoe K, Yokozeki H, Katayama I, Nishioka K. A case of eosinophilic pustular folliculitis (Ofuji's disease) induced by patch and challenge tests with indeloxazine hydrochloride. J Dermatol. 1996 Jul;23(7):479-83. PubMed PMID: 8772029.

9: Yamaguchi T, Ozawa Y, Suzuki M, Yamamoto M, Nakamura T, Yamaura A. Indeloxazine hydrochloride improves impairment of passive avoidance performance after fluid percussion brain injury in rats. Neuropharmacology. 1996 Mar;35(3):329-36. PubMed PMID: 8783208.

10: Horita H, Kumamoto Y, Satoh Y, Suzuki N, Wada H, Shibuya A, Adachi H, Kurohata T, Tsukamoto T. [The preventive effect of indeloxazine hydrochloride to the sexual dysfunction caused by anti-androgenergic agent (allylestrenol)]. Nihon Hinyokika Gakkai Zasshi. 1995 May;86(5):1044-50. Japanese. PubMed PMID: 7541089.

11: Minami M, Arai H, Takahashi T, Kimura M, Noguchi I, Suzuki T, Inoue R. A preliminary study on plasma concentrations of bifemelane, indeloxazine and propentofylline in aged patients with organic brain disorders. Prog Neuropsychopharmacol Biol Psychiatry. 1995 Jan;19(1):59-64. PubMed PMID: 7708932.

12: Yamamoto M, Takahashi K, Ohyama M, Sasamata M, Yatsugi S, Okada M, Endoh H. Possible involvement of central cholinergic system in ameliorating effects of indeloxazine, a cerebral activator, on disturbance of learning behavior in rats. Prog Neuropsychopharmacol Biol Psychiatry. 1994 May;18(3):603-13. PubMed PMID: 8078992.

13: Yamamoto M, Ooyama M, Ozawa Y, Okada M, Tada S, Yamaguchi T, Endo H. Effects of indeloxazine hydrochloride, a cerebral activator, on passive avoidance learning impaired by disruption of cholinergic transmission in rats. Neuropharmacology. 1993 Jul;32(7):695-701. PubMed PMID: 8395664.

14: Shimizu-Sasamata M, Terai M, Harada M, Yamamoto M. Anti-hypoxic and anti-ischemic actions of indeloxazine hydrochloride and its optical isomers: possible involvement of cerebral energy metabolism. Arch Int Pharmacodyn Ther. 1993 Jul-Aug;324:33-46. PubMed PMID: 8297184.

15: Nakamura J, Anraku T, Shirouzu M, Iwashita Y, Nakazawa Y. Effects of indeloxazine HCl on kindled amygdaloid seizures in rats: comparison with the effects of phenytoin, diazepam, ethanol, and imipramine. Pharmacol Biochem Behav. 1993 Jun;45(2):445-50. PubMed PMID: 8327550.

16: Shimizu-Sasamata M, Yamamoto M, Harada M. Cerebral activating properties of indeloxazine HCl and its optical isomers. Pharmacol Biochem Behav. 1993 Jun;45(2):335-41. PubMed PMID: 8327539.

17: Kano T, Katayama Y, Miyazaki S, Kinoshita K, Kawamata T, Tsubokawa T. Effects of indeloxazine on hippocampal CA1 pyramidal cell damage following transient cerebral ischemia in the gerbil. Neuropharmacology. 1993 Mar;32(3):307-10. PubMed PMID: 8474628.

18: Haba K, Ogawa N, Asanuma M, Hirata H, Mori A. Comparison of the effects of bifemelane hydrochloride, idebenone and indeloxazine hydrochloride on ischemia-induced changes in brain monoamines and their metabolites in gerbils. J Neural Transm Gen Sect. 1992;88(3):187-98. PubMed PMID: 1384558.

19: Shimizu-Sasamata M, Yamamoto M, Okada M, Yamaguchi T, Tamura A. Effects of indeloxazine hydrochloride on behavioral and biochemical changes in the chronic phase of focal cerebral ischemia in rats. Arch Int Pharmacodyn Ther. 1991 Nov-Dec;314:74-89. PubMed PMID: 1824190.

20: Kajimura N, Mizuki Y, Kai S, Suetsugi M, Sekimoto M, Fujii S, Yamada M, Yamadera H, Okuma T. Effects of indeloxazine hydrochloride on sleep in normal humans. Methods Find Exp Clin Pharmacol. 1991 Mar;13(2):139-45. PubMed PMID: 2072811.